molecular formula C12H19NO2S B4887532 N-(3-butoxypropyl)-2-thiophenecarboxamide

N-(3-butoxypropyl)-2-thiophenecarboxamide

Cat. No. B4887532
M. Wt: 241.35 g/mol
InChI Key: LMDNZTVXVBATOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-2-thiophenecarboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTC is a thiophene derivative that has been synthesized using a variety of methods, including the reaction of 2-bromo-thiophene with 3-butoxypropylamine.

Mechanism of Action

The mechanism of action of BPTC is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by BPTC leads to the accumulation of acetylated histones, which results in the activation of genes involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BPTC has been found to have various biochemical and physiological effects. In cancer cells, BPTC induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. BPTC has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, BPTC has been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

BPTC has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for investigating the mechanisms of cancer cell growth and apoptosis. BPTC is also relatively stable and can be stored for long periods of time. However, there are also limitations to using BPTC in lab experiments. It is a toxic compound that requires careful handling, and its effects on normal cells and tissues are not fully understood.

Future Directions

For research include the development of more potent and selective HDAC inhibitors, investigation of the effects of BPTC on other diseases, and the use of BPTC in combination with other chemotherapeutic agents.

Synthesis Methods

BPTC has been synthesized using various methods, including the reaction of 2-bromo-thiophene with 3-butoxypropylamine. This reaction yields BPTC as a white crystalline solid with a melting point of 70-73°C. The purity of the compound can be determined using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

BPTC has been investigated for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that BPTC inhibits the growth of cancer cells in vitro and in vivo. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer. BPTC has also been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

N-(3-butoxypropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-2-3-8-15-9-5-7-13-12(14)11-6-4-10-16-11/h4,6,10H,2-3,5,7-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDNZTVXVBATOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-butoxypropyl)thiophene-2-carboxamide

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